Single Enantiomer vs. Racemate: Defined Stereochemistry Eliminates 50% Enantiomeric Waste in Asymmetric Synthesis
The target compound (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a single enantiomer, whereas the most common commercial offering under the same CAS number (2307772-62-7) is the racemic mixture rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid . Purchasing the single enantiomer eliminates the need for preparative chiral separation, which would otherwise require specialized equipment (SFC/HPLC with chiral stationary phases), additional method development time, and result in a 50% loss of material as the undesired enantiomer [1].
| Evidence Dimension | Enantiomeric composition and synthetic utility |
|---|---|
| Target Compound Data | Single enantiomer (1R,3aR,6aS), theoretical 100% enantiomeric excess |
| Comparator Or Baseline | Racemic mixture (rac-(1R,3aR,6aS)), 0% enantiomeric excess; achiral version (CAS 1803562-54-0), undefined stereochemistry |
| Quantified Difference | 50% material recovery advantage vs. racemate after chiral separation; eliminates chiral chromatography step entirely |
| Conditions | Standard asymmetric synthesis workflow; chiral HPLC/SFC separation methodology [1] |
Why This Matters
For programs synthesizing enantiopure drug candidates, starting with a single enantiomer building block eliminates a costly and wasteful chiral resolution step, directly impacting project timelines and material costs.
- [1] Šebesta, R. & Peňaška, T. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH, 2022, pp. 21-41. View Source
